3-methoxy-N-(6-nitro-1,3-benzothiazol-2-yl)benzamide
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Overview
Description
3-methoxy-N-(6-nitro-1,3-benzothiazol-2-yl)benzamide is a synthetic organic compound belonging to the benzothiazole family Benzothiazoles are known for their diverse biological activities and are widely studied in medicinal chemistry
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-methoxy-N-(6-nitro-1,3-benzothiazol-2-yl)benzamide typically involves the following steps:
Formation of Benzothiazole Core: The benzothiazole core is synthesized through the cyclization of 2-aminothiophenol with a suitable carboxylic acid derivative, such as 2-nitrobenzoic acid, under acidic conditions.
Amidation: The final step involves the formation of the amide bond by reacting the methoxylated benzothiazole with 3-aminobenzoic acid under dehydrating conditions, often using reagents like dicyclohexylcarbodiimide (DCC) and N,N-dimethylaminopyridine (DMAP).
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. Techniques such as continuous flow synthesis and microwave-assisted reactions can be employed to scale up the production efficiently.
Chemical Reactions Analysis
Types of Reactions
3-methoxy-N-(6-nitro-1,3-benzothiazol-2-yl)benzamide undergoes various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst.
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Oxidation: The benzothiazole ring can undergo oxidation reactions, leading to the formation of sulfoxides or sulfones.
Common Reagents and Conditions
Reduction: Hydrogen gas, palladium on carbon (Pd/C)
Substitution: Sodium hydride (NaH), alkyl halides
Oxidation: Hydrogen peroxide (H₂O₂), m-chloroperbenzoic acid (m-CPBA)
Major Products
Reduction: 3-methoxy-N-(6-amino-1,3-benzothiazol-2-yl)benzamide
Substitution: Various substituted benzamides depending on the nucleophile used
Oxidation: Sulfoxides and sulfones of the benzothiazole ring
Scientific Research Applications
Chemistry
In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and the development of novel synthetic methodologies.
Biology
In biological research, 3-methoxy-N-(6-nitro-1,3-benzothiazol-2-yl)benzamide is studied for its potential as an antimicrobial and anticancer agent. Its ability to interact with biological macromolecules makes it a valuable tool in drug discovery and development.
Medicine
In medicine, this compound is investigated for its therapeutic potential. Its derivatives have shown promise in the treatment of various diseases, including tuberculosis and cancer. The nitro group is particularly important for its bioactivity, as it can be metabolically activated to exert cytotoxic effects on target cells.
Industry
In the industrial sector, this compound is used in the development of new materials and as a precursor for the synthesis of dyes and pigments. Its stability and reactivity make it suitable for various industrial applications.
Mechanism of Action
The mechanism of action of 3-methoxy-N-(6-nitro-1,3-benzothiazol-2-yl)benzamide involves its interaction with specific molecular targets. The nitro group can undergo bioreduction to form reactive intermediates that interact with cellular components, leading to cytotoxic effects. The benzothiazole ring can bind to proteins and enzymes, inhibiting their function and disrupting cellular processes.
Comparison with Similar Compounds
Similar Compounds
- 2-methoxy-N-(6-nitro-1,3-benzothiazol-2-yl)benzamide
- 4-methoxy-N-(6-nitro-1,3-benzothiazol-2-yl)benzamide
- 3-methoxy-N-(5-nitro-1,3-benzothiazol-2-yl)benzamide
Uniqueness
Compared to similar compounds, 3-methoxy-N-(6-nitro-1,3-benzothiazol-2-yl)benzamide exhibits unique properties due to the position of the methoxy and nitro groups. These functional groups influence its reactivity and biological activity, making it a distinct compound with specific applications in scientific research and industry.
Properties
Molecular Formula |
C15H11N3O4S |
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Molecular Weight |
329.3 g/mol |
IUPAC Name |
3-methoxy-N-(6-nitro-1,3-benzothiazol-2-yl)benzamide |
InChI |
InChI=1S/C15H11N3O4S/c1-22-11-4-2-3-9(7-11)14(19)17-15-16-12-6-5-10(18(20)21)8-13(12)23-15/h2-8H,1H3,(H,16,17,19) |
InChI Key |
QJLURQJXYRJQPS-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=CC(=C1)C(=O)NC2=NC3=C(S2)C=C(C=C3)[N+](=O)[O-] |
Origin of Product |
United States |
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